Fmoc-D-Lys(Teoc)-OH

Vue d'ensemble

Description

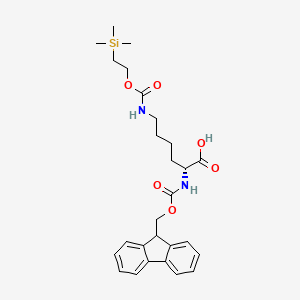

Fmoc-D-Lys(Teoc)-OH is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-lysine, with a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group on the side chain. This dual protection allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys(Teoc)-OH typically involves the protection of the amino and side chain groups of D-lysine. The Fmoc group is introduced using Fmoc chloride or Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) in the presence of a base such as diisopropylethylamine (DIPEA). The Teoc group is introduced using Teoc chloride in the presence of a base like pyridine. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-D-Lys(Teoc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Teoc group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TBAF for Teoc removal.

Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences and structures, depending on the other amino acids or peptides involved in the synthesis .

Applications De Recherche Scientifique

Fmoc-D-Lys(Teoc)-OH is widely used in scientific research for the synthesis of peptides with specific sequences and modifications. Its applications include:

Chemistry: Used in the synthesis of complex peptides for studying protein-protein interactions and enzyme-substrate interactions.

Biology: Employed in the development of peptide-based probes and sensors for detecting biomolecules.

Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of peptide-based materials for various industrial applications.

Mécanisme D'action

The mechanism of action of Fmoc-D-Lys(Teoc)-OH involves the selective protection and deprotection of the amino and side chain groups of D-lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Teoc group protects the side chain, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection enable the synthesis of complex peptides with high precision .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-Lys(Teoc)-OH: Similar to Fmoc-D-Lys(Teoc)-OH but with L-lysine instead of D-lysine.

Fmoc-D-Lys(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group instead of Teoc for side chain protection.

Fmoc-D-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.

Uniqueness

This compound is unique due to its combination of Fmoc and Teoc protecting groups, which provide selective protection and deprotection capabilities. This allows for the synthesis of peptides with specific modifications and sequences that may not be achievable with other protecting groups .

Activité Biologique

Fmoc-D-Lys(Teoc)-OH is a derivative of lysine, specifically modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 2-(trimethylsilyl)ethyl carbamate (Teoc) at the side chain. This compound is utilized in peptide synthesis and has garnered interest for its potential biological activities, particularly in the context of antimicrobial properties and its role as an ergogenic supplement.

- Chemical Formula: C27H36N2O6Si

- Molecular Weight: 512.66 g/mol

- CAS Number: 198545-00-5

Ergogenic Effects

Amino acids and their derivatives, including this compound, are recognized for their potential as ergogenic aids. They can influence anabolic hormone secretion, enhance physical performance during exercise, and mitigate exercise-induced muscle damage . The incorporation of such amino acid derivatives into dietary supplements has been linked to improved mental performance under stress and overall physiological benefits .

Structure-Activity Relationships

The structural modifications in this compound play a crucial role in its biological activity. The Fmoc group protects the amine functionality, facilitating selective coupling reactions during peptide synthesis. The Teoc group can be selectively removed under mild conditions, allowing for further functionalization of the lysine residue without compromising its biological activity.

Case Study 1: Antimicrobial Peptides

A study focused on antimicrobial peptides (AMPs) highlighted that modifications to lysine residues can enhance the selectivity and potency of these peptides against bacterial strains while reducing toxicity towards mammalian cells. The incorporation of this compound into peptide sequences may improve their stability and efficacy against resistant bacterial strains .

Case Study 2: Ergogenic Supplementation

In a clinical trial examining the effects of amino acid supplementation on athletic performance, derivatives similar to this compound were shown to significantly enhance recovery post-exercise and improve overall endurance . Participants reported reduced muscle soreness and improved performance metrics, suggesting that such compounds could be beneficial in sports nutrition.

Data Table: Comparative Biological Activities

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNHWQULKLODEU-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679805 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-00-5 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.